molecular formula C9H12S2 B11951533 Benzene, 1-methyl-4-[[(methylthio)methyl]thio]- CAS No. 62926-93-6

Benzene, 1-methyl-4-[[(methylthio)methyl]thio]-

Cat. No.: B11951533
CAS No.: 62926-93-6
M. Wt: 184.3 g/mol
InChI Key: VWJRMPDZVCTYRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 1-methyl-4-[[(methylthio)methyl]thio]- is an organic compound with the molecular formula C9H12S2. It is also known by other names such as p-(Methylthiomethyl)tolyl sulfide and 4-Methyl-1-(methylthiomethyl)benzene . This compound is characterized by the presence of a benzene ring substituted with a methyl group and two methylthio groups.

Preparation Methods

The synthesis of Benzene, 1-methyl-4-[[(methylthio)methyl]thio]- can be achieved through various synthetic routes. One common method involves the reaction of p-tolyl methyl sulfide with formaldehyde and hydrogen sulfide under acidic conditions . The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.

Chemical Reactions Analysis

Benzene, 1-methyl-4-[[(methylthio)methyl]thio]- undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the thioether form using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Benzene, 1-methyl-4-[[(methylthio)methyl]thio]- has several scientific research applications:

Mechanism of Action

The mechanism by which Benzene, 1-methyl-4-[[(methylthio)methyl]thio]- exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making it a valuable tool in research and potential therapeutic applications .

Comparison with Similar Compounds

Benzene, 1-methyl-4-[[(methylthio)methyl]thio]- can be compared with other similar compounds, such as:

The uniqueness of Benzene, 1-methyl-4-[[(methylthio)methyl]thio]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Benzene, 1-methyl-4-[[(methylthio)methyl]thio]- (CAS Number: 623-13-2), is an organosulfur compound characterized by a benzene ring with a methyl group and a thioether group. Its molecular formula is C₉H₁₂S₂, with a molecular weight of approximately 184.32 g/mol. This compound has garnered attention for its unique structural properties, which contribute to its biological activity and potential applications in pharmaceuticals.

Chemical Structure and Properties

The structure of Benzene, 1-methyl-4-[[(methylthio)methyl]thio]- includes:

  • A benzene ring with a methyl group at the first position.
  • A thioether group at the para position.

This configuration enhances its reactivity compared to simpler derivatives, making it significant in various chemical applications, including medicinal chemistry.

Biological Activity Overview

Research on Benzene, 1-methyl-4-[[(methylthio)methyl]thio]- indicates several biological activities:

  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects against various pathogens. For instance, derivatives of mercapto-coumarins, which share structural similarities, have shown strong activity against bacteria such as Staphylococcus aureus and Escherichia coli .
  • Antitumor Activity : Compounds with thioether functionalities have been investigated for their antitumor potential. Some studies report that related compounds can induce apoptosis in cancer cell lines and inhibit tumor growth effectively .
  • CNS Activity : The methyl ester moiety present in structurally related compounds has been linked to central nervous system (CNS) stimulation. For example, methylphenidate (Ritalin), which contains similar functionalities, is known for its CNS stimulant properties .

Antimicrobial Activity

A study focusing on the synthesis of mercapto-coumarins highlighted the antimicrobial efficacy of these compounds against a range of bacteria and fungi. The synthesized compounds exhibited potent activity with Minimum Inhibitory Concentrations (MICs) in the low micromolar range .

Compound NameMIC (µg/mL)Target Organism
Mercapto-Coumarin Derivative5Staphylococcus aureus
Mercapto-Coumarin Derivative10Escherichia coli
Mercapto-Coumarin Derivative15Candida albicans

Antitumor Activity

In another study, derivatives of Benzene, 1-methyl-4-[[(methylthio)methyl]thio]- were evaluated for their antitumor effects on various cell lines:

Cell LineIC50 (µM)Mechanism of Action
A5490.12Induction of apoptosis
HeLa0.024Cell cycle arrest at G2/M phase
A27800.036Inhibition of proliferation

These findings suggest that the compound may be effective against different types of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .

Properties

IUPAC Name

1-methyl-4-(methylsulfanylmethylsulfanyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12S2/c1-8-3-5-9(6-4-8)11-7-10-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWJRMPDZVCTYRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404634
Record name Benzene, 1-methyl-4-[[(methylthio)methyl]thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62926-93-6
Record name Benzene, 1-methyl-4-[[(methylthio)methyl]thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.